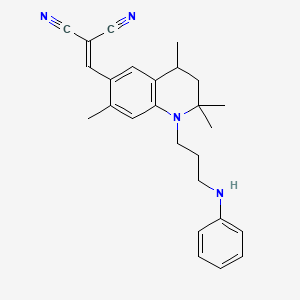
6-(2,2-Dicyanovinyl)-3,4-dihydro-2,2,4,7-tetramethyl-N-phenyl-2H-quinoline-1-propylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(2,2-Dicyanovinyl)-3,4-dihydro-2,2,4,7-tetramethyl-N-phenyl-2H-quinoline-1-propylamine is a complex organic compound known for its unique chemical structure and properties. This compound is part of the quinoline family, which is widely studied for its diverse applications in various fields such as chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2,2-Dicyanovinyl)-3,4-dihydro-2,2,4,7-tetramethyl-N-phenyl-2H-quinoline-1-propylamine involves multiple steps, starting from the basic quinoline structureCommon reagents used in these reactions include acetonitrile and DMSO, with reaction conditions often requiring controlled temperatures and specific catalysts .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and stringent quality control measures to ensure purity and consistency. The process is optimized for efficiency and cost-effectiveness, often employing advanced techniques such as continuous flow synthesis and high-throughput screening.
Analyse Des Réactions Chimiques
Types of Reactions
6-(2,2-Dicyanovinyl)-3,4-dihydro-2,2,4,7-tetramethyl-N-phenyl-2H-quinoline-1-propylamine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Common reagents used in these reactions include acetonitrile, DMSO, and various catalysts. Reaction conditions often require controlled temperatures, specific pH levels, and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds .
Applications De Recherche Scientifique
6-(2,2-Dicyanovinyl)-3,4-dihydro-2,2,4,7-tetramethyl-N-phenyl-2H-quinoline-1-propylamine has a wide range of scientific research applications, including:
Chemistry: Used as a fluorescent molecular rotor in various analytical techniques.
Biology: Employed in the study of protein-ligand interactions and cellular imaging.
Medicine: Investigated for its potential therapeutic effects in treating diseases such as cancer and neurodegenerative disorders.
Industry: Utilized in the development of advanced materials and chemical sensors
Mécanisme D'action
The mechanism of action of 6-(2,2-Dicyanovinyl)-3,4-dihydro-2,2,4,7-tetramethyl-N-phenyl-2H-quinoline-1-propylamine involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain proteins and enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases involved in cell signaling pathways, thereby affecting cellular processes such as proliferation and apoptosis .
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-Carboxymethyl-6-(2,2-dicyanovinyl)-1,2,3,4-tetrahydroquinoline
- 6-(2,2-Dicyanovinyl)-N-(2-hydroxyethyl)-1,2,3,4-tetrahydroquinoline
- 1-(2-Hydroxyethyl)-1,2,3,4-tetrahydro-2,2,4,7-tetramethylquinoline
Uniqueness
Compared to similar compounds, 6-(2,2-Dicyanovinyl)-3,4-dihydro-2,2,4,7-tetramethyl-N-phenyl-2H-quinoline-1-propylamine stands out due to its specific functional groups and structural configuration, which confer unique chemical and biological properties. Its ability to act as a fluorescent molecular rotor and its potential therapeutic applications make it a valuable compound in scientific research .
Propriétés
Formule moléculaire |
C26H30N4 |
|---|---|
Poids moléculaire |
398.5 g/mol |
Nom IUPAC |
2-[[1-(3-anilinopropyl)-2,2,4,7-tetramethyl-3,4-dihydroquinolin-6-yl]methylidene]propanedinitrile |
InChI |
InChI=1S/C26H30N4/c1-19-13-25-24(15-22(19)14-21(17-27)18-28)20(2)16-26(3,4)30(25)12-8-11-29-23-9-6-5-7-10-23/h5-7,9-10,13-15,20,29H,8,11-12,16H2,1-4H3 |
Clé InChI |
CRMGFDJMBMOJQE-UHFFFAOYSA-N |
SMILES canonique |
CC1CC(N(C2=C1C=C(C(=C2)C)C=C(C#N)C#N)CCCNC3=CC=CC=C3)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


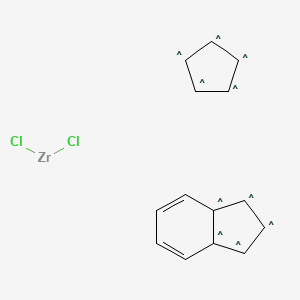

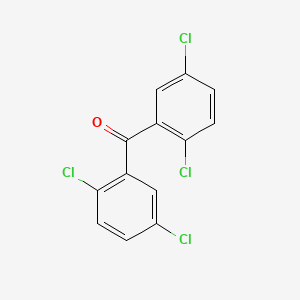
![4-[(4-Nitrophenyl)methanesulfonyl]morpholine](/img/structure/B13791988.png)
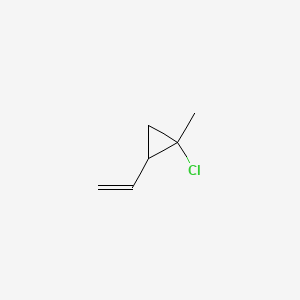
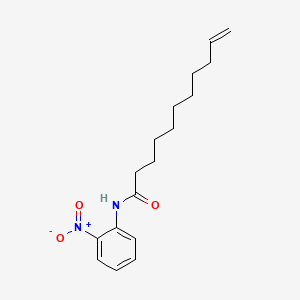
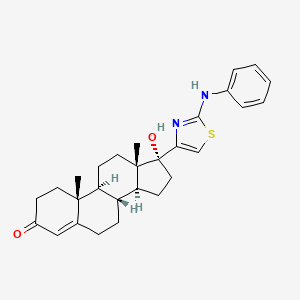
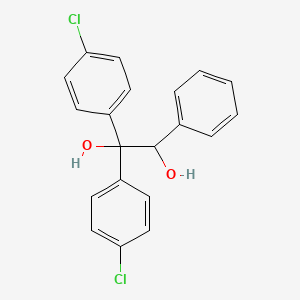


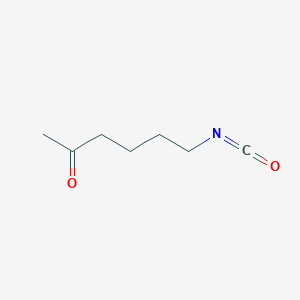
![1-(1-Azabicyclo[2.2.1]heptan-4-yl)-2-chloroethanone](/img/structure/B13792049.png)
![3(2H)-Furanone, 5-acetyl-2-[(2-furanylmethyl)thio]dihydro-2,5-dimethyl-](/img/structure/B13792056.png)

